4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfide
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Overview
Description
4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfide (MTDPS) is a sulfur-containing organic compound that has been studied extensively for its potential use in various scientific research applications. MTDPS is a member of the 1,2,3-thiadiazole family of compounds, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Solar Energy Conversion
A study by Rahman et al. (2018) explored the use of an organo-sulfur compound, closely related to the thiadiazole derivatives, as a novel redox couple in dye-sensitized and quantum-dot sensitized solar cells. This compound, combined with a conducting polymer counter electrode, exhibited improved redox behavior and significant power conversion efficiency, demonstrating a promising alternative for sensitization-based solar cells (Rahman et al., 2018).
Materials Chemistry
Ardan et al. (2017) reported the ligand-forced dimerization of copper(I)-olefin complexes bearing a 1,3,4-thiadiazole core. This work underscores the potential of 1,3,4-thiadiazoles as precursors in the crystal engineering of organometallic materials, highlighting their coordinating behavior with transition metal ions and their versatility in materials chemistry (Ardan et al., 2017).
Pharmaceutical Applications
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with thiadiazole groups, showing high singlet oxygen quantum yield. These derivatives have potential applications in photodynamic therapy for cancer treatment, demonstrating the importance of thiadiazole derivatives in developing new photosensitizers (Pişkin et al., 2020).
Corrosion Inhibition
Quraishi and Khan (2006) studied the inhibition of mild steel corrosion in sulfuric acid solution by thiadiazoles. Their findings indicate that thiadiazole derivatives act as effective corrosion inhibitors, suggesting their potential in protecting metals from corrosion in industrial applications (Quraishi & Khan, 2006).
Mechanism of Action
Target of Action
Similar compounds have been shown to act as ligands, coordinating through the nitrogen atom .
Mode of Action
It’s known that similar derivatives have been shown to stimulate cotyledon growth and polysome assembly .
Result of Action
Similar compounds have been shown to stimulate cotyledon growth and polysome assembly , suggesting potential effects at the cellular level.
properties
IUPAC Name |
4-methyl-5-propylsulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2/c1-3-4-9-6-5(2)7-8-10-6/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKOVLHVWUYOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(N=NS1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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